4-Hydroxy-1-methylpiperidine-4-carboxamide
Overview
Description
Scientific Research Applications
Optimization of Novobiocin Scaffold
4-Hydroxy-1-methylpiperidine-4-carboxamide is used as a reactant for the optimization of the Novobiocin scaffold to produce antitumor agents . Novobiocin is an antibiotic that has been found to have anticancer properties. By optimizing its structure, researchers can enhance its effectiveness against cancer cells.
Histamine H4 Receptor Antagonist Synthesis
This compound is used in the synthesis of histamine H4 receptor antagonists . Histamine H4 receptors are involved in the inflammatory response, and antagonists can help reduce inflammation, making this an important area of research in the treatment of diseases such as asthma and allergies.
Synthesis of CaMKII Inhibitors
4-Hydroxy-1-methylpiperidine-4-carboxamide is used in the synthesis of Calcium/Calmodulin-dependent protein kinase II (CaMKII) inhibitors . CaMKII is an enzyme that plays a crucial role in many cellular functions, and inhibitors can be used to study these processes or potentially treat diseases where CaMKII is overactive.
Synthesis of VEGFR Inhibitors
This compound is also used in the synthesis of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors . VEGFR plays a key role in angiogenesis, the formation of new blood vessels. Inhibitors can be used to control angiogenesis, which is particularly important in cancer treatment as it can prevent tumors from developing their own blood supply.
Synthesis of FGFR Kinase Inhibitors
4-Hydroxy-1-methylpiperidine-4-carboxamide is used in the synthesis of Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors . FGFRs are involved in a variety of biological processes, including cell growth and division, wound healing, and angiogenesis. Inhibitors can be used to treat diseases such as cancer where these processes are dysregulated.
Synthesis of Phosphoinositide-3-Kinase Inhibitors
This compound is used in the synthesis of Phosphoinositide-3-Kinase (PI3K) inhibitors . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for cancer treatment.
Synthesis of Protein Lysine Methyltransferase G9a Inhibitors
4-Hydroxy-1-methylpiperidine-4-carboxamide is used in the synthesis of Protein lysine methyltransferase G9a inhibitors . G9a is an enzyme that adds methyl groups to the lysine residues of other proteins. Inhibitors of G9a can be used to study or potentially treat diseases where methylation is dysregulated, such as cancer.
Chemical Research
In addition to its specific applications in drug synthesis, 4-Hydroxy-1-methylpiperidine-4-carboxamide is also a valuable compound for chemical research . Its unique structure makes it useful in a variety of reactions, and it can serve as a starting point for the synthesis of many other compounds.
Mechanism of Action
Target of Action
It is known to be used in the synthesis of various compounds, suggesting it may interact with multiple targets depending on the specific context .
Mode of Action
It is used as a reactant in the synthesis of various compounds, indicating that its mode of action may vary depending on the specific reaction .
Result of Action
It is known to be used in the synthesis of various compounds, suggesting its effects may vary depending on the specific context .
Action Environment
It is known that it should be stored in a cool, ventilated warehouse, away from fire, heat, and water sources .
properties
IUPAC Name |
4-hydroxy-1-methylpiperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9-4-2-7(11,3-5-9)6(8)10/h11H,2-5H2,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJKYXYPUPSWMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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